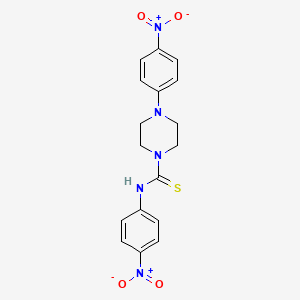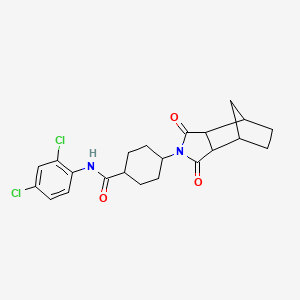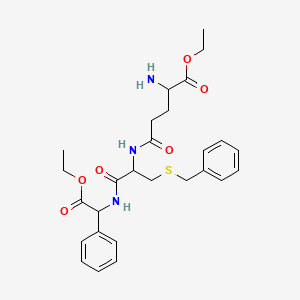![molecular formula C22H21N3O3 B12462868 1-[4-(Morpholin-4-ylcarbonyl)phenyl]-3-naphthalen-1-ylurea](/img/structure/B12462868.png)
1-[4-(Morpholin-4-ylcarbonyl)phenyl]-3-naphthalen-1-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(NAPHTHALEN-1-YL)UREA is a complex organic compound with the molecular formula C22H21N3O3 and a molecular weight of 375.42 g/mol . This compound features a morpholine ring, a naphthalene moiety, and a urea linkage, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of 1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(NAPHTHALEN-1-YL)UREA typically involves the reaction of 4-(morpholine-4-carbonyl)phenyl isocyanate with 1-naphthylamine under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(NAPHTHALEN-1-YL)UREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: Acidic or basic hydrolysis can break down the urea linkage, yielding the corresponding amines and carboxylic acids.
Scientific Research Applications
1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(NAPHTHALEN-1-YL)UREA has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and bacterial infections.
Mechanism of Action
The mechanism of action of 1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(NAPHTHALEN-1-YL)UREA involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for drug development. The exact molecular pathways involved are still under investigation, but it is believed to interfere with signal transduction and metabolic pathways .
Comparison with Similar Compounds
1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(NAPHTHALEN-1-YL)UREA can be compared with other similar compounds, such as:
1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(PHENYL)UREA: This compound lacks the naphthalene moiety, making it less complex and potentially less active in certain biological applications.
1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(PYRIDIN-2-YL)UREA: The presence of a pyridine ring instead of a naphthalene ring can alter the compound’s reactivity and biological activity.
1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(THIOPHEN-2-YL)UREA:
Properties
Molecular Formula |
C22H21N3O3 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-[4-(morpholine-4-carbonyl)phenyl]-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C22H21N3O3/c26-21(25-12-14-28-15-13-25)17-8-10-18(11-9-17)23-22(27)24-20-7-3-5-16-4-1-2-6-19(16)20/h1-11H,12-15H2,(H2,23,24,27) |
InChI Key |
LTRQNNOZNIYFFH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5'-carbonylbis[2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione]](/img/structure/B12462790.png)

![2-(4-Fluorophenyl)-2-oxoethyl 4-[(2,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B12462798.png)
![3-{[(E)-(3,4-dihydroxyphenyl)methylidene]amino}benzonitrile](/img/structure/B12462801.png)
![ethyl 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate](/img/structure/B12462805.png)
![1-(4-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-3-methoxyphenyl)ethanone](/img/structure/B12462809.png)

![N-[(E)-1H-indol-3-ylmethylidene]-1,3-benzodioxol-5-amine](/img/structure/B12462827.png)
![5-Fluoro-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B12462845.png)

![[2-(3-Bromophenyl)quinolin-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B12462857.png)
![1-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]piperidine](/img/structure/B12462858.png)
![5-Fluoro-2-[(3,4,5-trimethoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B12462862.png)
![Ethyl 8-chloro-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12462866.png)
